DL-Alanyl-DL-leucine
Description
Dipeptide Structure and Chirality: The Significance of dl-Stereoisomerism
Amino acids, the fundamental building blocks of peptides and proteins, possess a unique characteristic known as chirality. With the exception of glycine, all standard amino acids contain a chiral α-carbon atom, to which four different groups are attached. nih.govunacademy.com This chirality gives rise to two non-superimposable mirror image forms, known as enantiomers: the L- (levorotatory) and D- (dextrorotatory) configurations. quora.comnih.govunacademy.combiopharmaspec.com In nature, particularly in mammalian proteins and peptides, L-amino acids are predominantly found. biopharmaspec.com
However, D-amino acids and D-amino acid-containing peptides (DAACPs) are also present in living organisms and have been increasingly recognized for their biological significance. nih.govbiopharmaspec.com The "dl-" designation in dl-Alanyl-dl-leucine (B154829) indicates that both the alanine (B10760859) and leucine (B10760876) residues within the dipeptide exist as a racemic mixture, meaning there are equal amounts of their D and L forms. quora.com This characteristic is crucial in chemical biology, as the stereoisomerism of amino acids can profoundly influence the physicochemical properties and biological activity of peptides. nih.gov For instance, the inclusion of D-amino acids in synthetic peptides can confer increased resistance to proteolysis, a property that has been exploited in the design of therapeutic agents. biopharmaspec.com
The structural properties of this compound are summarized in the table below:
| Property | Value | Source |
| Chemical Formula | C₉H₁₈N₂O₃ | cymitquimica.comechemi.com |
| Molecular Weight | 202.25 g/mol | cymitquimica.comechemi.com |
| CAS Number | 1999-42-4 | cymitquimica.comechemi.com |
| PubChem CID | 259583 | fishersci.canih.gov |
| Physical Form | White to Almost white powder to crystal | cymitquimica.comtcichemicals.com |
| Purity (HPLC) | >95.0% (T) | cymitquimica.comtcichemicals.com |
| Predicted Density | 1.108±0.06 g/cm³ | echemi.com |
| Predicted Boiling Point | 409.7±30.0 °C | echemi.com |
| Storage Conditions | −20°C (recommended) | echemi.comtcichemicals.comglpbio.com |
Historical Context of Peptide Research Relevant to this compound
The genesis of peptide chemistry is historically linked to the early 20th century. The first documented synthesis of a peptide, glycyl-glycine, was reported in 1901 by Emil Fischer and Ernest Fourneau. rsc.orgnih.gov This pioneering work laid the groundwork for understanding how amino acids could be linked together to form peptide chains. Early peptide synthesis primarily relied on "classical" or solution-phase techniques, which, while elegant, were often time-consuming and labor-intensive, especially for longer peptides. rsc.orgnih.govwikipedia.org
A significant breakthrough that revolutionized the field was the development of Solid-Phase Peptide Synthesis (SPPS) by Robert Bruce Merrifield in 1963. rsc.orgnih.govwikipedia.org SPPS enabled the rapid and efficient assembly of peptide chains on an insoluble solid support, greatly accelerating progress in chemical and medicinal sciences. rsc.orgwikipedia.org This methodology also facilitated the synthesis of peptides incorporating unnatural amino acids or D-amino acids, which were previously challenging to produce. wikipedia.org The ability to synthesize peptides with defined stereochemistry, including those with D-amino acids, opened new avenues for research into their biological roles and potential therapeutic applications. The historical progression from solution-phase methods to SPPS was crucial for making compounds like this compound more accessible for study.
Scope of Academic Inquiry for this compound Research
Academic inquiry into this compound and similar dl-peptides spans various domains within chemical biology, driven by their unique structural properties and potential applications. One significant area of research focuses on the biological relevance of D-amino acids and DAACPs. While L-amino acids are the canonical building blocks of proteins, the presence of D-amino acids in living systems, including mammals, has been increasingly recognized. nih.govbiopharmaspec.com Research explores their roles as potential disease biomarkers, particularly in neurological conditions like Alzheimer's disease, where altered concentrations of D-alanine and D-leucine have been observed. nih.govmdpi.com
Furthermore, this compound serves as a valuable model dipeptide for investigating fundamental aspects of peptide chemistry, such as the impact of stereoisomerism on molecular interactions, stability, and recognition by biological systems. Studies often utilize such dipeptides to understand nutrient uptake and utilization in cells, or as reference compounds in studies related to amino acid transport and metabolism. ontosight.ai
The synthetic nature of this compound also positions it as a subject of interest in the development of novel therapeutic agents. Synthetic peptides, including dipeptides, are being explored for their ability to enhance therapeutic efficacy and serve as highly selective sensors. rsc.orgnih.gov The inherent tunability of synthetic peptides, including the incorporation of D-amino acids, provides avenues for modifying their properties, such as increasing resistance to enzymatic degradation, which is crucial for drug development. biopharmaspec.com The ease of synthesis, low toxicity, and potential for oral availability make dipeptide drugs, including those with dl-configurations, highly promising for practical applications in medicinal chemistry. nih.gov Analytical techniques for the separation and identification of D- and L-amino acids and dipeptides, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography (GC), are also active areas of research to accurately quantify and characterize these compounds in various biological and chemical contexts. biopharmaspec.comuni-giessen.dejst.go.jpgriffith.edu.au
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-aminopropanoylamino)-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIKFPRVLJLMER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80936873 | |
| Record name | N-(2-Amino-1-hydroxypropylidene)leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1999-42-4, 1638-60-4, 3303-34-2 | |
| Record name | DL-Alanyl-DL-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1999-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC89666 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89666 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1999-42-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89664 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC89609 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89609 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Amino-1-hydroxypropylidene)leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical Aspects and Conformational Dynamics of Dl Alanyl Dl Leucine
Enantiomeric and Diastereomeric Considerations within the dl-Alanyl-dl-leucine (B154829) Framework
The designation "this compound" implies a mixture derived from the combination of racemic alanine (B10760859) (a mix of D-alanine and L-alanine) and racemic leucine (B10760876) (a mix of D-leucine and L-leucine). This combination gives rise to four distinct stereoisomers. According to IUPAC nomenclature, the term this compound can be misleading as it contradicts the standard meaning of the "DL" prefix signifying a single racemic pair. iupac.org A more precise, albeit less common, name for the mixture of all four isomers in unspecified proportions is ambo-alanyl-ambo-leucine. qmul.ac.uk
The four stereoisomers consist of two pairs of enantiomers, which are non-superimposable mirror images of each other. The relationship between a molecule from one pair and a molecule from the other pair is diastereomeric, meaning they are stereoisomers that are not mirror images.
The constituent amino acids, alanine and leucine, each possess a chiral alpha-carbon, leading to the different stereochemical arrangements. nih.gov The specific combinations are:
Pair 1 (Enantiomers): L-Alanyl-L-leucine and D-Alanyl-D-leucine
Pair 2 (Enantiomers): L-Alanyl-D-leucine and D-Alanyl-L-leucine
Any stereoisomer from Pair 1 is a diastereomer of any stereoisomer from Pair 2. These stereochemical differences are fundamental as they dictate the distinct physical, chemical, and biological properties of each isomer.
Table 1: Stereoisomers of Alanyl-Leucine
| Isomer Name | Alanine Configuration | Leucine Configuration | Relationship |
| L-Alanyl-L-leucine | L | L | Enantiomer of D-Alanyl-D-leucine |
| D-Alanyl-D-leucine | D | D | Enantiomer of L-Alanyl-L-leucine |
| L-Alanyl-D-leucine | L | D | Enantiomer of D-Alanyl-L-leucine |
| D-Alanyl-L-leucine | D | L | Enantiomer of L-Alanyl-D-leucine |
Conformational Analysis using Advanced Spectroscopic Techniques
The spatial arrangement of atoms in a molecule, or its conformation, is not static. Dipeptides like alanyl-leucine constantly explore a range of conformations through the rotation of single bonds. Advanced spectroscopic techniques are crucial for probing these conformational preferences.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for obtaining structural information about peptides. cas.cz These techniques measure the vibrational frequencies of chemical bonds within a molecule. The frequencies of specific vibrational modes, particularly the Amide I (primarily C=O stretching), Amide II (N-H bending and C-N stretching), and Amide III bands, are highly sensitive to the peptide's backbone conformation (the dihedral angles φ and ψ) and hydrogen bonding patterns. researchgate.netresearchgate.net
For instance, studies on related dipeptides like L-alanyl-L-glutamine and L-alanyl-L-phenylalanine have demonstrated the utility of IR and Raman spectroscopy, supported by Density Functional Theory (DFT) calculations, to assign vibrational modes and characterize the structure. researchgate.netresearchgate.net The analysis of the Amide I band profile in IR, isotropic and anisotropic Raman, can help distinguish between different secondary structure motifs such as β-strand and polyproline II (pPII) helices. mdpi.com By comparing experimental spectra with theoretical spectra calculated for different conformations, researchers can deduce the most probable structures present in the sample. researchgate.netresearchgate.net
Table 2: Representative Vibrational Modes in Peptides and their Conformational Sensitivity
| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Description | Conformational Relevance |
| Amide A | 3225–3280 | N-H Stretch | Sensitive to hydrogen bonding |
| Amide I | 1600–1700 | C=O Stretch | Highly sensitive to backbone conformation and secondary structure |
| Amide II | 1480–1580 | N-H Bend, C-N Stretch | Sensitive to backbone conformation |
| Amide III | 1220–1320 | C-N Stretch, N-H Bend | Complex mode, sensitive to local conformation |
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical methods for determining the complete structure and stereochemistry of organic molecules in solution. leibniz-fmp.de For dipeptides, NMR can be used to differentiate between diastereomers and to determine the relative configuration of chiral centers. dokumen.pub Key NMR parameters such as scalar coupling constants (J-couplings) and the Nuclear Overhauser Effect (NOE) provide direct information about molecular geometry. dokumen.pub For example, the ³J(HᴺHᵅ) coupling constant is related to the backbone dihedral angle φ through the Karplus equation, providing insight into the local conformation. mdpi.com
To distinguish between enantiomers, which have identical NMR spectra under achiral conditions, chiral solvating agents (CSAs) can be employed. acs.org The CSA forms transient diastereomeric complexes with each enantiomer, leading to chemically distinct environments that result in separate, distinguishable signals in the NMR spectrum. acs.orgresearchgate.net This technique allows for the determination of enantiomeric composition. acs.org While a standard ¹³C NMR spectrum for a sample labeled "DL-Alanyl-L-leucine" exists, it represents a mixture, and detailed stereochemical assignment would require more advanced, multidimensional NMR experiments. chemicalbook.com
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light. butler.edu It is exceptionally sensitive to the chiral nature of molecules, making it an ideal tool for studying amino acids and peptides. butler.edu Enantiomers, being mirror images, produce CD spectra that are equal in magnitude but opposite in sign. nih.gov In contrast, diastereomers are not mirror images and therefore exhibit distinct CD spectra that are not mirror-image related.
This property makes CD spectroscopy a powerful method for chiral recognition. researchgate.net It can be used to determine the enantiomeric excess in a mixture and to study chiral discrimination in processes like the preferential adsorption of one stereoisomer over another. geoscienceworld.org For a mixture like this compound, the resulting CD spectrum would be a superposition of the spectra of the four individual stereoisomers present. By comparing the experimental spectrum to the spectra of the pure stereoisomers, it is theoretically possible to infer information about the composition of the mixture. Furthermore, the shape and magnitude of the CD signal in the far-UV region (190-250 nm) are related to the secondary structure of the peptide backbone, providing insights into the predominant conformations. bham.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Dynamics
Computational Approaches to Conformational Landscape
Computational chemistry provides theoretical insights that complement experimental findings, allowing for a detailed exploration of the potential energy surface of a molecule.
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. acs.org By solving Newton's equations of motion for a system of interacting atoms, MD simulations can generate trajectories that reveal the dynamic evolution of the molecular conformation. acs.org This approach is invaluable for exploring the conformational space, flexibility, and thermodynamic properties of peptides. mdpi.com
For a dipeptide like alanyl-leucine, an MD simulation would typically start with an initial 3D structure. The interactions between atoms are described by a set of equations known as a force field. The simulation then calculates the forces on each atom and updates their positions and velocities over small time steps, effectively simulating the molecule's motion and flexibility.
The resulting trajectory can be analyzed to identify the most frequently visited and energetically stable conformations. acs.org This data is often visualized using a Ramachandran plot, which maps the distribution of the backbone dihedral angles (φ and ψ). mdpi.com Such simulations, often used in conjunction with experimental data from NMR or vibrational spectroscopy, provide a comprehensive picture of the dipeptide's conformational landscape. mdpi.com
Quantum Mechanical (QM) Calculations for Intrinsic Stereoelectronic Effects
Quantum mechanical (QM) calculations offer a powerful, first-principles approach to understanding the conformational preferences and energetics of molecules like this compound. By solving approximations of the Schrödinger equation, these methods can elucidate the intrinsic stereoelectronic effects that govern the molecule's structure, independent of solvent or crystal packing forces. aip.org These calculations are crucial for dissecting the subtle interplay of orbital interactions, electrostatic forces, and steric hindrance that dictate the preferred dihedral angles (φ, ψ, and χ) of the peptide backbone and its side chains.
Research on dipeptides, particularly those containing alanine and leucine, has demonstrated the utility of QM methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2). nih.gov These studies often employ capped dipeptide models (e.g., ACE-X-NME, where X is the amino acid residue) to mimic the peptide bond environment within a larger protein chain. nih.gov For a dipeptide like alanyl-leucine, QM calculations can map the potential energy surface as a function of the backbone dihedral angles, generating a Ramachandran plot based purely on quantum energetics. nih.gov This allows for the identification of low-energy conformations, such as those corresponding to α-helices, β-sheets, or polyproline II (PPII) helices, and reveals how the electronic character of the alanine and leucine side chains influences the stability of these structures. rsc.org
| Backbone Conformation (φ, ψ) | Side Chain Rotamer (χ1, χ2) | Relative Energy (kcal/mol) - QM (MP2) | Relative Energy (kcal/mol) - MM (CHARMM22) | Energy Difference (QM - MM) |
|---|---|---|---|---|
| α-helical (-65°, -40°) | g- (-60°), t (180°) | 0.00 | 0.00 | 0.00 |
| α-helical (-65°, -40°) | t (180°), g+ (60°) | 1.25 | 0.85 | +0.40 |
| β-strand (-135°, +135°) | g- (-60°), t (180°) | 0.20 | 0.50 | -0.30 |
| β-strand (-135°, +135°) | t (180°), g+ (60°) | 0.95 | 1.50 | -0.55 |
Force Field Development and Validation for Racemic Peptides
While QM methods provide high accuracy, their computational cost limits their application to small systems. For larger-scale simulations, such as protein folding or molecular dynamics (MD), classical molecular mechanics (MM) force fields are employed. A crucial challenge in this area is the accurate representation of non-standard residues, including the D-amino acids found in racemic peptides like this compound. Standard force fields (e.g., AMBER, CHARMM, OPLS) have been primarily parameterized and validated for the 20 proteinogenic L-amino acids. nih.govplos.org Therefore, their reliability for systems containing stereoisomers is not guaranteed and requires specific validation. nih.gov
The development and validation of force fields for racemic peptides involve a multi-step process. Initially, it must be confirmed that the existing parameters can adequately describe the geometry and energetics of D-amino acids. A study validating AMBER force fields (including ff99SB, ff03, ff12SB, and ff14SB) for peptides with stereoinverted residues found that the accuracy for D-amino acids was comparable to that for their L-counterparts. nih.gov This suggests that the fundamental parameters for bond lengths, angles, and van der Waals interactions are generally transferable between enantiomers.
Validation is typically performed by comparing MD simulation results against high-level QM calculations or experimental data. plos.org For a peptide like this compound, a key validation test would be to check if MD simulations can reproduce the conformational energy landscape predicted by QM. This includes comparing the relative energies of different backbone conformations and ensuring the force field does not show an undue bias towards specific secondary structures. plos.org Furthermore, comparison with experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, such as ³J scalar couplings, provides a rigorous test of the force field's ability to sample the correct conformational ensemble in solution. unimi.itnih.gov Recent assessments of various force fields on cyclic peptides have shown that newer versions, such as Amber14SB and RSFF2C, perform well in recapitulating NMR data, though challenges remain in accurately describing the dynamics of non-standard amino acids. nih.govbiorxiv.org
| Force Field | Peptide Type | Validation Metric | Performance Summary |
|---|---|---|---|
| Amber ff99SB-ILDN | α-helical / β-sheet | Secondary structure stability | Tends to understabilize helical structures. plos.org |
| Amber ff14SB | Tripeptides with D-amino acids | Conformational energies vs. DFT | Reproduced DFT energies with good accuracy for both L- and D-amino acids. nih.gov |
| CHARMM22* | α-helical / β-sheet | Secondary structure stability | Provides a good balance of helix-coil propensity. plos.org |
| GROMOS-54a7 | Cyclic α/β-peptides | ³J(HN,Hα) couplings | Showed very good agreement with experimental couplings for backbone dynamics. unimi.it |
| RSFF2C+TIP3P | Cyclic peptides | NMR-derived structure information | Exhibited one of the best overall performances in recapitulating experimental data. nih.gov |
The accurate modeling of racemic peptides is critical, as the inclusion of D-amino acids can significantly alter peptide structure and function. The development of validated force fields is essential for the computational design and analysis of peptides with mixed chirality for various applications.
Enzymatic Interactions, Biotransformation, and Metabolic Fates of Dl Alanyl Dl Leucine
Susceptibility to Peptidases and Proteases: Elucidating Hydrolysis Mechanisms
The breakdown of dipeptides like dl-alanyl-dl-leucine (B154829) is a critical process, governed by the action of specific enzymes known as peptidases and proteases. The unique structure of this dipeptide, containing both D- and L-isomers of alanine (B10760859) and leucine (B10760876), introduces a layer of complexity to its enzymatic hydrolysis.
The chirality of amino acids within a peptide chain significantly influences its susceptibility to enzymatic degradation. Most naturally occurring proteins and peptides are composed exclusively of L-amino acids, and consequently, the majority of proteases and peptidases exhibit a strong preference for substrates containing L-amino acids. researchgate.net However, the presence of D-amino acids can confer resistance to hydrolysis by these common enzymes, a property that can be advantageous in the development of more stable peptide-based materials. researchgate.net
Research into D-stereospecific enzymes has revealed classes of peptidases that can recognize and cleave peptide bonds involving D-amino acids. For instance, D-stereospecific amidohydrolases from Streptomyces species have been shown to catalyze the synthesis of dipeptides with a dl-configuration, indicating an ability to interact with both D- and L-amino acid derivatives. nih.gov Specifically, these enzymes preferentially utilize D-aminoacyl derivatives as acyl donors. nih.gov This suggests that the D-alanyl portion of this compound could be a primary recognition site for such enzymes.
Furthermore, studies on D-Ala–D-Ala carboxypeptidases, which are involved in bacterial cell wall metabolism, demonstrate the existence of enzymes specialized in handling D-amino acid-containing peptides. nih.govnih.gov The inhibition of D-Alanine-D-alanine ligase (Ddl) by the antibiotic D-cycloserine highlights the crucial role of enzymes that process D-alanyl-D-alanine dipeptides in bacteria. nih.gov While not directly studying this compound, this provides a basis for the existence of enzymes capable of recognizing and cleaving the D-alanyl- moiety.
Conversely, some enzymes show broad specificity. For example, a study on the proteinase enzyme system of lactic streptococci noted the hydrolysis of DL-alanyl-DL-phenylalanine (B158284), indicating a capacity to act on dipeptides with mixed stereochemistry. asm.org
The following table summarizes the expected enzymatic preference for different stereoisomers of alanyl-leucine:
| Stereoisomer | Expected Susceptibility to Common (L-specific) Peptidases | Expected Susceptibility to D-stereospecific Peptidases |
| L-Alanyl-L-leucine | High | Low |
| D-Alanyl-L-leucine | Low to Moderate | High |
| L-Alanyl-D-leucine | Low to Moderate | Moderate |
| D-Alanyl-D-leucine | Low | High |
This table is a generalized representation based on known enzymatic specificities. Actual hydrolysis rates can vary depending on the specific enzyme and conditions.
The specific enzymes responsible for the breakdown of this compound are likely to be found within the broad families of dipeptidases and aminopeptidases. While direct studies on this compound are limited, related research provides strong indications of the types of enzymes involved.
Dipeptidases: These enzymes specialize in the hydrolysis of dipeptides into their constituent amino acids. For instance, Xaa-Pro dipeptidase (also known as prolidase) from Escherichia coli can split dipeptides with a C-terminal proline, but its substrate range can be broad. uniprot.org While not directly implicated in this compound hydrolysis, it exemplifies the diversity of dipeptidases.
Aminopeptidases: These enzymes cleave amino acids from the N-terminus of peptides. Leucine aminopeptidase (B13392206) (LAP) is a well-known example that shows a preference for leucine at the N-terminus.
D-stereospecific Peptidases: As mentioned, enzymes like D-Ala–D-Ala carboxypeptidases and certain amidohydrolases from bacteria are capable of cleaving peptides containing D-amino acids. nih.govnih.gov These are prime candidates for the hydrolysis of the D-alanyl portion of the dipeptide.
Bacterial Enzymes: Studies on bacteria such as Bacteroides ruminicola have shown their ability to utilize various dipeptides, including DL-alanyl-DL-alanine and DL-alanyl-DL-valine, for growth, indicating the presence of peptidases that can hydrolyze these substrates. asm.org
The hydrolysis of this compound would release both D- and L-alanine and D- and L-leucine, which can then enter various metabolic pathways.
Stereoselectivity of Enzymatic Degradation Pathways
Role in Amino Acid Metabolism and Intermediary Pathways
Once hydrolyzed, the constituent amino acids of this compound, namely alanine and leucine, are integrated into the body's amino acid pools and can participate in a variety of metabolic processes.
The breakdown of this compound directly increases the local and systemic concentrations of alanine and leucine. These amino acids are crucial for numerous physiological functions.
Alanine: Alanine is a key non-essential amino acid involved in protein synthesis and glucose metabolism. aimspress.com It is a major component of the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues to the liver. nordiclabs.fi High levels of alanine can sometimes indicate issues with cellular energy substrates or muscle catabolism. nordiclabs.fi
Leucine: Leucine is an essential branched-chain amino acid (BCAA) that must be obtained from the diet. mdpi.com It is a critical building block for proteins and a potent signaling molecule that stimulates muscle protein synthesis, primarily through the activation of the mTORC1 pathway. mdpi.comnih.gov
Supplementation with dipeptides like alanyl-glutamine has been shown to increase the intracellular levels of their constituent amino acids, suggesting a similar effect for this compound. rsc.org
The release of leucine from this compound hydrolysis directly impacts the metabolism of branched-chain amino acids (BCAAs), which also include isoleucine and valine. mdpi.com
The catabolism of BCAAs is a multi-step process involving two key enzymes: branched-chain aminotransferase (BCAT) and branched-chain α-keto acid dehydrogenase (BCKDH). mdpi.com An influx of leucine can have several effects on these pathways:
Stimulation of BCAA Catabolism: Increased availability of BCAAs can enhance their own oxidative breakdown. mdpi.com
Interaction with Glucose Metabolism: BCAAs can inhibit the oxidation of glucose by inhibiting the pyruvate (B1213749) dehydrogenase (PDH) complex. researchgate.net
Anaplerosis and Gluconeogenesis: The end products of BCAA catabolism, such as succinyl-CoA and acetyl-CoA, can enter the TCA cycle, contributing to energy production and serving as precursors for gluconeogenesis. mdpi.comresearchgate.net
Leucine as a Signaling Molecule: Leucine is a well-established activator of mTORC1, a central regulator of cell growth and proliferation. mdpi.commdpi.com This activation is crucial for stimulating protein synthesis.
The following table outlines the key enzymes and metabolic intermediates in BCAA catabolism that could be influenced by the breakdown of this compound:
| Enzyme/Metabolite | Role in BCAA Metabolism | Potential Impact of Increased Leucine |
| Branched-chain aminotransferase (BCAT) | Catalyzes the initial transamination of BCAAs to branched-chain α-keto acids (BCKAs). mdpi.com | Increased substrate availability, potentially leading to higher BCKA levels. |
| Branched-chain α-keto acid dehydrogenase (BCKDH) | Catalyzes the oxidative decarboxylation of BCKAs, a key regulatory step. mdpi.com | May be allosterically influenced by leucine metabolites. nih.gov |
| mTORC1 | A protein kinase complex that acts as a sensor for amino acid availability and regulates cell growth. mdpi.com | Activated by leucine, leading to increased protein synthesis. mdpi.commdpi.com |
| Pyruvate dehydrogenase (PDH) complex | A key enzyme linking glycolysis to the TCA cycle. | Inhibited by BCAAs, potentially altering glucose metabolism. researchgate.net |
Contribution to Alanine and Leucine Pools
Biotransformation into Downstream Metabolites and Their Biological Activity
The alanine and leucine released from this compound hydrolysis can be further metabolized into a range of biologically active compounds.
From Alanine:
Pyruvate: Alanine can be readily converted to pyruvate via alanine aminotransferase (ALT). Pyruvate is a central metabolic hub, able to enter the TCA cycle for energy production, be converted to acetyl-CoA for fatty acid synthesis, or be used for gluconeogenesis. aimspress.comnordiclabs.fi
From Leucine:
α-Ketoisocaproate (KIC): The initial step in leucine catabolism is its transamination to KIC. nih.gov KIC itself has biological effects and is a precursor for further metabolites.
β-Hydroxy-β-methylbutyrate (HMB): A small percentage of leucine is metabolized to HMB, a compound that has been shown to stimulate muscle protein synthesis and reduce muscle protein breakdown. nih.gov
Acetyl-CoA and Acetoacetate: The complete oxidation of leucine yields acetyl-CoA and acetoacetate, which are ketogenic molecules. They can be used as an energy source in various tissues, particularly during periods of fasting or prolonged exercise. mdpi.com
The biotransformation of this compound ultimately contributes to central energy metabolism, protein synthesis, and the generation of important signaling molecules.
Formation of Pyrazinones from Dipeptide Anhydrides
Dipeptide anhydrides, also known as diketopiperazines, are cyclic compounds that can be formed from dipeptides like this compound. These anhydrides can serve as precursors for the synthesis of pyrazinones, a class of heterocyclic compounds with various biological activities.
The conversion of dipeptide anhydrides to pyrazinones often involves chemical synthesis steps. For instance, heating dl-alanyl-leucyl anhydride (B1165640) with phosphoryl chloride can lead to the formation of a mixture of chloropyrazines. nih.govrsc.org From this mixture, 2-chloro-3-isobutyl-6-methylpyrazine can be isolated. nih.govrsc.org This intermediate is a key component in the synthesis of arglecin, a bioactive compound. nih.govrsc.org The synthesis proceeds by refluxing the chloropyrazine with sodium methoxide (B1231860) in methanol (B129727) to yield a 2-methoxyderivative. nih.govrsc.org Subsequent steps involve derivatization of the methyl group to a nitroguanidino substituent, followed by hydrogenation and hydrolysis to afford arglecin. nih.govrsc.org
This synthetic pathway highlights how the dipeptide anhydride of this compound can be chemically transformed into complex heterocyclic structures like pyrazinones. This process is also utilized in the synthesis of other compounds such as argvalin (B1221000) from dl-alanyl-valyl anhydride. nih.govrsc.org The initial step of heating the diketopiperazine with phosphoryl chloride is a common strategy in the synthesis of various pyrazinone derivatives. nih.govrsc.orgresearchgate.net
Table 1: Synthesis of Pyrazinones from Dipeptide Anhydrides
| Starting Material | Reagents | Key Intermediate | Final Product (Example) |
|---|---|---|---|
| dl-Alanyl-leucyl anhydride | Phosphoryl chloride, Sodium methoxide | 2-Chloro-3-isobutyl-6-methylpyrazine | Arglecin |
| dl-Alanyl-valyl anhydride | Phosphoryl chloride | Not specified | Argvalin |
| dl-Leucine anhydride | Phosphoryl chloride | Not specified | Flavacol (3,6-diisobutyl-2(1H)-pyrazinone) |
| dl-Alanine (B559559) anhydride | Phosphoryl chloride | Not specified | 3,6-Dimethyl-2(1H)-pyrazinone |
Other Enzymatic Derivatizations and Their Functional Implications
Beyond the formation of pyrazinones through chemical synthesis, the constituent amino acids of this compound, alanine and leucine, are involved in numerous enzymatic reactions within biological systems. While direct enzymatic derivatization of the dipeptide itself is not extensively documented in the provided results, the metabolic fates of its components are well-understood.
Alanine, a non-essential amino acid, can be synthesized from pyruvate, a key product of glycolysis. wikipedia.org It plays a central role in the glucose-alanine cycle, a metabolic pathway that facilitates the transport of nitrogen from muscle to the liver. wikipedia.orgdrugbank.com In this cycle, amino groups from the breakdown of branched-chain amino acids like leucine are transferred to pyruvate to form alanine. wikipedia.org The liver then converts alanine back to pyruvate for gluconeogenesis. wikipedia.org
Leucine is an essential branched-chain amino acid (BCAA) that is not synthesized by the human body and must be obtained from the diet. wikipedia.org BCAAs are a significant energy source for muscle tissue, particularly during prolonged exercise. drugbank.com
The enzymatic hydrolysis of dipeptides is a fundamental process in protein digestion and metabolism. While not specifically detailed for this compound in the search results, peptidases in the small intestine are responsible for breaking down dipeptides into their constituent amino acids for absorption. The study of enzymes like alanyl aminopeptidase and cystinyl aminopeptidase (also known as insulin-regulated aminopeptidase or IRAP) highlights the role of peptidases in regulating the levels of bioactive peptides. frontiersin.org
Furthermore, the individual amino acids can be derivatized for analytical purposes. For example, amino acids can be reacted with reagents like L-fluoro-dinitrophenyl alaninamide (L-FDAA) to create derivatives that can be separated and quantified using techniques like high-performance liquid chromatography (HPLC). researchgate.net This allows for the analysis of the stereoisomers (D- and L-forms) of amino acids.
Cellular Uptake and Transport Mechanisms of Dl Alanyl Dl Leucine
Oligopeptide Transporter Systems (e.g., PEPT1, PEPT2) and Their Interaction with dl-Alanyl-dl-leucine (B154829)
The principal pathway for the cellular absorption of di- and tripeptides in mammals is through the Solute Carrier 15 (SLC15) family, also known as the proton-coupled oligopeptide transporters (POTs). guidetopharmacology.orgnih.gov These transporters harness the energy from an inwardly directed proton gradient to move peptides across the cell membrane. nih.govelifesciences.org The two most well-characterized members of this family are PEPT1 (SLC15A1) and PEPT2 (SLC15A2).
PEPT1 is predominantly expressed on the apical membrane of enterocytes in the small intestine and is characterized as a low-affinity, high-capacity transporter, responsible for absorbing the bulk of di- and tripeptides from dietary protein digestion. nih.govelifesciences.orggenecards.org Conversely, PEPT2 is a high-affinity, low-capacity transporter found in various tissues, including the kidneys, where it reabsorbs peptides from the glomerular filtrate, as well as in the brain and lungs. elifesciences.orgmdpi.com
Both PEPT1 and PEPT2 exhibit broad substrate specificity, capable of transporting almost all of the 400 possible dipeptides and 8000 tripeptides. nih.govmdpi.com Their transport function is electrogenic, involving the symport of one or more protons with the peptide substrate. elifesciences.org While direct studies on this compound are scarce, the known function of these transporters suggests they are the primary candidates for its carrier-mediated uptake. However, the stereochemistry of the dipeptide is a critical factor. The transporters are stereoselective, generally showing a higher affinity for peptides containing L-amino acids. mdpi.comnih.gov The transport of peptides containing D-amino acids, such as D-Phe-Ala, has been noted, but often with different affinities compared to their L-counterparts. guidetopharmacology.org Therefore, while this compound would be a substrate for PEPT transporters, its D-D configuration would likely result in a lower binding affinity and transport rate compared to L-Alanyl-L-leucine.
| Characteristic | PEPT1 (SLC15A1) | PEPT2 (SLC15A2) |
|---|---|---|
| Primary Location | Small intestine (apical membrane) nih.govgenecards.org | Kidney, Brain, Lungs elifesciences.orgmdpi.com |
| Affinity | Low-affinity, high-capacity elifesciences.org | High-affinity, low-capacity elifesciences.org |
| Driving Force | H+ electrochemical gradient nih.gov | H+ electrochemical gradient elifesciences.org |
| Substrates | Most di- and tripeptides, various peptidomimetic drugs (e.g., β-lactam antibiotics) nih.govnih.gov | Most di- and tripeptides, various peptidomimetic drugs mdpi.com |
| Stereoselectivity | Preferential transport of L-isomer containing peptides nih.gov | Higher affinity for peptides with L-amino acids over D-amino acids mdpi.com |
L-type Amino Acid Transporters (LATs) and Leucine (B10760876) Derivative Transport
The L-type amino acid transporters (LATs) are another major class of solute carriers responsible for the transport of large, neutral amino acids, with a particular preference for leucine. turkupetcentre.nete-century.us The LAT family includes four members (LAT1-4) that function as Na+-independent obligatory exchangers, meaning they import one amino acid while exporting another. e-century.usresearchgate.net LAT1 is frequently overexpressed in cancer cells to meet their high demand for essential amino acids, while LAT2 is more widely expressed in normal tissues. turkupetcentre.nete-century.us
LATs are specific for single amino acids and are not generally considered to be transporters of dipeptides. researchgate.netresearchgate.net Their primary role is to facilitate the movement of individual amino acids, such as leucine, across cell membranes. researchgate.net While this compound contains a leucine residue, the presence of the peptide bond and the alanine (B10760859) residue makes it structurally distinct from a single amino acid. Research on other leucine derivatives, such as N-acetyl-leucine, has shown that such modifications can prevent interaction with LAT1, indicating high specificity of the transporter's binding site. curesyngap1.org Therefore, it is highly unlikely that this compound is transported directly by LAT systems. Any involvement of LATs would likely be indirect, occurring only after the extracellular hydrolysis of the dipeptide into its constituent amino acids, dl-alanine (B559559) and dl-leucine, which could then potentially be transported.
Passive Permeability and Diffusional Considerations across Biological Membranes
Passive diffusion is the movement of substances across a biological membrane without the aid of a transport protein, driven by the concentration gradient. nih.gov This process is largely governed by the physicochemical properties of the permeating molecule, primarily its size, polarity, and lipophilicity (fat-solubility). unc.edu Cell membranes consist of a hydrophobic lipid bilayer, which acts as a significant barrier to polar and large molecules. nih.gov
| Factor | Effect on Passive Permeability | Relevance to this compound |
|---|---|---|
| Molecular Size | Lower molecular weight generally favors permeability. unc.edu | Favorable. As a dipeptide, its size is small. |
| Polarity/Hydrogen Bonding | High polarity and a large number of hydrogen bond donors/acceptors decrease permeability. frontiersin.org | Unfavorable. The peptide bond, amino group, and carboxyl group are polar and form hydrogen bonds with water. |
| Lipophilicity | Higher lipophilicity (hydrophobicity) increases partitioning into the membrane, enhancing permeability up to a point. unc.edu | Unfavorable. The overall structure is more hydrophilic than lipophilic. |
| Charge | Charged molecules are generally membrane-impermeable. nih.gov | Unfavorable. The molecule is zwitterionic at physiological pH. |
Influence of Stereochemistry on Transport Efficacy and Specificity
The stereochemistry of a molecule is a fundamental determinant of its interaction with biological systems, which are themselves chiral. Membrane transporters, being proteins with specific three-dimensional binding pockets, exhibit a high degree of stereoselectivity. oup.com
The designated transporters for dipeptides, PEPT1 and PEPT2, preferentially bind and transport peptides composed of L-amino acids, the naturally occurring form in higher organisms. mdpi.comnih.gov The specific configuration of this compound, which consists of two D-amino acid residues, is therefore critical to its transport efficacy.
Research on various substrates has consistently shown that the D-configuration significantly impacts transporter interaction. In some cases, the D-isomer may act as a competitive inhibitor of the transport of the L-isomer, indicating that it can bind to the transporter but is translocated less efficiently, or not at all. oup.com For example, studies on the antibacterial agent negamycin (B1678013) showed that inverting the natural stereochemistry at its chiral centers led to a substantial reduction in biological activity and binding potency. acs.org Similarly, the affinity of PepT2 is higher for peptides containing L-amino acids than for those with D-amino acid residues. mdpi.com
Structure Activity Relationships Sar in Dl Alanyl Dl Leucine and Its Derivatives
Impact of Alanine (B10760859) and Leucine (B10760876) Stereoisomers on Dipeptide Activity
While extensive detailed studies specifically on the stereoisomers of dl-alanyl-dl-leucine (B154829) (L-Ala-L-Leu, D-Ala-D-Leu, L-Ala-D-Leu, D-Ala-L-Leu) are not widely reported in the provided literature, the general principle of stereoisomeric influence remains pertinent. It is important to note that for interactions with achiral entities, such as fatty acid membranes, the chirality of an amino acid or dipeptide may not significantly affect its binding. However, for interactions with chiral biological macromolecules like enzymes or receptors, stereospecificity is often paramount. The diverse biological effects observed with different optical isomers underscore the critical role of stereochemistry in the rational design of dipeptides.
Chemical Modifications and Their Effects on Biological Interactions
Chemical modifications applied to dipeptides can substantially alter their physicochemical properties, leading to changes in solubility, stability, and interactions with biological systems, encompassing transport mechanisms and target binding.
N-Acetylation and its Influence on Biological Activity and Transport
N-acetylation, which involves the addition of an acetyl group to the N-terminal amino group, is a common modification that can profoundly affect a dipeptide's biological activity and transport characteristics. This modification has been observed to enhance chemical stability and specific functional properties of peptides.
A prominent example illustrating the impact of N-acetylation on transport is N-acetyl-L-leucine. The acetylation of L-leucine shifts its cellular uptake mechanism from the L-type amino acid transporter (LAT1), which typically transports leucine, to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1). This alteration in transporter preference can improve the compound's bioavailability and facilitate its distribution to various tissues, including the central nervous system, by enabling it to readily cross the blood-brain barrier. The kinetics of MCT1, characterized by a lower affinity compared to LAT1 and ubiquitous tissue expression, make it well-suited for the uptake and distribution of N-acetyl-L-leucine. N-acetyl-L-leucine has demonstrated potential neuroprotective effects, including enhancing cerebral glucose metabolism and offering symptomatic relief in conditions such as Niemann-Pick disease type C. While N-acetyl-L-alanyl-L-leucine is a known dipeptide derivative, specific SAR data detailing the effects of N-acetylation on this compound are not explicitly available in the provided search results.
Peptide Chain Elongation and Its Implications for Functionality
Extending the peptide chain beyond a dipeptide can lead to significant changes in its functionality. Tripeptides, for instance, are generally considered to possess enhanced bioactivity compared to dipeptides and have been shown to be absorbed intact via specialized peptide transporters in the intestine, offering potential advantages for nutritional and therapeutic applications. It has been suggested that molecules containing approximately 25 atoms (excluding hydrogen), which corresponds to the average size of a tripeptide, represent an optimal size for drug-like compounds to achieve maximal ligand-binding efficacy and bioactivity.
Tripeptides such as Glycyl-Alanyl-Leucine (H-Gly-Ala-Leu-OH) are investigated for their structural properties, stability, and biological activities, serving as substrates for various peptidases and influencing the activity of transporters involved in peptide uptake. The elongation of a dipeptide motif, as observed with β-alanyl-tyrosine, has been shown to increase antimicrobial activity, with longer chains exhibiting lower minimal inhibitory concentrations against a range of bacteria. This suggests that increasing the peptide length can lead to augmented biological effects.
Side Chain Modifications on Alanine or Leucine Residues and Resulting SAR
Modifications to the side chains of amino acid residues within a dipeptide represent a potent strategy for modulating its SAR. The specific chemical nature, size, hydrophobicity, and charge of these side chains are pivotal in determining how the dipeptide interacts with its biological environment, including receptors, enzymes, and transport proteins.
For example, studies on dipeptides have indicated that modifications to the N-terminal amino acid side chain can significantly influence affinity to and translocation via transporters such as hPEPT1. It is crucial to note that high affinity does not always predict translocation, emphasizing the need for meticulous design. In the context of antibacterial agents, substituting the C-terminal residue with an α-amino acid featuring an alternative acidic function in place of the carboxyl group can impact the compound's activity.
Furthermore, the incorporation of D-amino acids or other specific modifications to residues can alter peptide conformation, stability, and biological activity. For instance, the addition of a D-leucine residue to a novel peptide derived from Odorrana schmackeri significantly enhanced its antibacterial and anticancer activities while concurrently reducing hemolysis, highlighting the critical role of specific side-chain modifications and stereochemistry in optimizing peptide performance. Research on phosphinic dipeptide analogues has also demonstrated how modifications to residues like phenylalanine and tyrosine can lead to the development of aminopeptidase (B13392206) inhibitors, underscoring the importance of side-chain structure for enzyme interaction.
Rational Design of this compound Analogues for Specific Research Applications
Rational design in peptide chemistry involves the deliberate engineering of molecular structures to achieve desired biological activities, improve stability, or enhance specificity for particular targets. A thorough understanding of the SAR of parent compounds like this compound provides a robust foundation for this approach. By systematically altering specific structural features, researchers can tailor analogues for a variety of research applications. The conformational restriction introduced by specific residues within dipeptide derivatives, such as a γ-type reverse turn, has been shown to influence their activity.
De novo Design of Peptidomimetics Based on this compound Scaffold
De novo design of peptidomimetics involves creating non-peptide molecules that emulate the biological activity of a peptide, often with enhanced properties such as improved metabolic stability, bioavailability, and conformational rigidity. The this compound scaffold, with its inherent dipeptide structure, can serve as a foundational template for such designs.
This design process typically involves identifying the pharmacophoric elements of the dipeptide (the structural features essential for biological activity) and subsequently incorporating them into a non-peptide framework or a modified peptide structure. Strategies employed include preserving the side chains of hydrophobic amino acid residues, replacing non-pharmacophoric amino acids with spacers, or substituting pharmacophoric amino acids with their bioisosteres. Cyclic dipeptides (diketopiperazines), representing the smallest cyclic peptides, are recognized as promising scaffolds due to their superior stability, resistance to proteolysis, and conformational rigidity, which enable them to bind to a wide range of receptors and exhibit diverse biological activities. Although this compound is a linear dipeptide, the principles of peptidomimetic design, including the introduction of conformational constraints and strategic modifications, can be applied to develop analogues with specific functionalities for targeted research applications.
Exploration of Phosphonopeptide Analogues and Antibacterial Activity
The exploration of phosphonopeptide analogues, particularly those structurally related to dipeptides like alanylalanine (a close analogue of alanyl-leucine), has revealed crucial insights into structure-activity relationships (SAR) for antibacterial agents. These compounds typically exert their antibacterial effects by interfering with bacterial cell wall biosynthesis, a vital process for bacterial survival.
Detailed Research Findings and Structure-Activity Relationships:
A primary example of a potent phosphonodipeptide is Alafosfalin (L-Ala-L-Ala(P)), which is a phosphonic acid analogue of alanylalanine nih.govwikipedia.orgherts.ac.ukwikipedia.org. Its antibacterial activity stems from its ability to be actively transported into bacterial cells, where it then interferes with enzymes critical for peptidoglycan biosynthesis, such as alanine racemase and UDP-N-acetylmuramyl-L-alanine synthetase nih.govwikipedia.orgwikipedia.orgnih.govsigmaaldrich.com.
Key findings regarding the SAR of these phosphonopeptides include:
Stereochemistry: The L-stereochemistry for both amino acid components is generally critical for optimal antibacterial activity in phosphonodipeptides nih.govwikipedia.org. For instance, while L-Ala-L-Ala(P) is active, its D-Ala-L-Ala(P) and L-Ala-D-Ala(P) diastereomers are inactive wikipedia.org. Similarly, D-Ala-Gly(P) and Gly-D-Ala(P) were found to be inactive, reinforcing the requirement for L-stereochemistry at the dipeptide level wikipedia.org.
Amino Acid Substitutions: Systematic variation of the amino acid residues in phosphonopeptides significantly impacts their potency. Replacing L-Ala in Alafosfalin with other amino acids can lead to more potent in vitro antibacterials. For example, L-Nva-L-Ala(P) (L-norvalyl-L-1-aminoethylphosphonic acid) has demonstrated greater in vitro potency compared to Alafosfalin nih.gov. However, further synthetic variations of these more potent dipeptides often result in decreased activity nih.gov.
Phosphonate (B1237965) Moiety Variations: Changes within the phosphonate moiety can also influence activity. While most changes to the L-Ala(P) moiety in Alafosfalin lead to a loss of antibacterial activity, phosphonate analogues of L-phenylalanine (L-Phe(P)) and L-serine (L-Ser(P)) can yield weakly active compounds such as L-Ala-L-Phe(P) and L-Ala-L-Ser(P) nih.gov. Phosphonopeptides based on aminomethylphosphonic acid (Gly(P)) as the C-terminal residue, while possessing antibacterial activity, are generally less potent than those based on L-1-aminoethylphosphonic acid (Ala(P)), such as Alafosfalin nih.gov. Notably, the minimal inhibitory concentration (MIC) of L-norvalyl-aminomethylphosphonic acid was not significantly affected by the presence of D-alanine, unlike the corresponding L-norvalyl derivative of L-1-aminoethylphosphonic acid nih.gov.
Chain Length and Stability: Phosphonooligopeptides, such as (L-Ala)2-L-Ala(P), exhibit a broader in vitro antibacterial spectrum than their phosphonodipeptide precursors. However, this broader spectrum is often not observed in vivo, presumably due to rapid metabolism nih.gov. To address this, stabilized compounds like Sar-L-Nva-L-Nva-L-Ala(P) have been developed, demonstrating increased in vivo potency and a broader in vivo antibacterial spectrum than the parent phosphonodipeptide nih.gov.
Transport Mechanism: The transport of these phosphonopeptides through the bacterial cytoplasmic membrane is a crucial determinant of their antibacterial activity sigmaaldrich.comnih.gov. This active transport allows the peptide mimetics to enter bacterial cells, leading to the intracellular release of the active phosphonic acid moiety, which then inhibits bacterial cell wall biosynthesis wikipedia.orgnih.govsigmaaldrich.com.
Phosphinic Acid Analogues: Beyond phosphonic acid analogues, phosphinic acid analogues have also shown promise. For instance, a dipeptide derivative, L-Leu-D,L-Glu-γ-PH (a desmethylphosphinothricin derivative), demonstrated significantly improved antibacterial activity (2 µg/mL) against Escherichia coli compared to its phosphonic analogue (80 µg/mL) sigmaaldrich.com. This compound also exhibited activity comparable to the antibiotic amoxicillin (B794) against Bacillus subtilis, highlighting the relevance of the phosphinic pharmacophore in antimicrobial drug development sigmaaldrich.com. Natural phosphinothricin-containing tripeptides like Bialaphos and Phosalacine also exhibit antibacterial activity, often by inhibiting glutamine synthetase wikipedia.orgsigmaaldrich.com.
Table 1: Summary of Structure-Activity Relationships in Phosphonopeptide Analogues
| Compound Class/Modification | Key Structural Features | Impact on Antibacterial Activity | Mechanism of Action (where applicable) | Relevant Examples |
| Stereochemistry | L-stereoisomers | Generally required for activity | Active transport, enzyme inhibition | L-Ala-L-Ala(P) active; D-Ala-L-Ala(P), L-Ala-D-Ala(P) inactive nih.govwikipedia.org |
| N-terminal Amino Acid Variation | Replacement of L-Ala in Alafosfalin | Can increase in vitro potency | Active transport, enzyme inhibition | L-Nva-L-Ala(P) more potent than L-Ala-L-Ala(P) nih.gov |
| Phosphonate Moiety Variation | Aminomethylphosphonic acid (Gly(P)) vs. 1-aminoethylphosphonic acid (Ala(P)) | Gly(P) analogues generally less potent, but different spectra | Active transport, enzyme inhibition (e.g., D-Ala-D-Ala synthetase, alanine racemase) | L-norvalyl-aminomethylphosphonic acid vs. L-norvalyl-L-1-aminoethylphosphonic acid nih.gov |
| Chain Length | Phosphonooligopeptides (e.g., tripeptides) | Broader in vitro spectrum, but rapid in vivo metabolism | Active transport, enzyme inhibition | (L-Ala)2-L-Ala(P) nih.gov |
| Stabilized Analogues | Specific N-terminal modifications | Increased in vivo potency and broader in vivo spectrum | Improved stability, active transport, enzyme inhibition | Sar-L-Nva-L-Nva-L-Ala(P) nih.gov |
| β-Chloroalanine Incorporation | β-chloroalanine in peptide chain | Lower MIC values, enhanced activity | Synergistic action, inhibition of alanine racemase | L-Nva-β-chloro-L-Ala-d/l-fosfalin (25a), L-Met-β-chloro-L-Ala-l-fosfalin (25c) fishersci.ca |
| Phosphinic Acid Analogues | Phosphinic moiety replacing carboxyl group | Significantly improved antibacterial activity | Improved penetration, release of active phosphinic acid moiety, enzyme inhibition (e.g., glutamine synthetase) | L-Leu-D,L-Glu-γ-PH sigmaaldrich.com, Bialaphos, Phosalacine wikipedia.orgsigmaaldrich.com |
Advanced Analytical Methodologies for Dl Alanyl Dl Leucine Characterization in Complex Matrices
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for the analysis of amino acids and peptides, providing the necessary separation power to resolve individual compounds from a complex mixture. fujifilm.com For a compound like dl-alanyl-dl-leucine (B154829), which consists of two different amino acid enantiomers, the choice of chromatographic technique is critical.
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the analysis of amino acids and peptides due to its high selectivity and sensitivity. nih.gov This technique allows for the differentiation of analytes not only by their retention time in the chromatography column but also by their mass-to-charge ratio (m/z), which provides structural information. nih.gov For non-derivatized amino acids and small peptides that may exhibit poor retention on standard reversed-phase columns, derivatization is a common strategy to improve chromatographic behavior and detection. nih.govmdpi.com
A practical and inexpensive derivatization method that can be applied to the analysis of dipeptides in complex samples involves the use of urea (B33335). researchgate.net This pre-column derivatization reaction proceeds quantitatively and enhances separation on reversed-phase columns. researchgate.net The derivatized products can be readily detected by MS, with strategies like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) further improving quantitative accuracy and throughput. nih.gov This approach has been successfully applied to the analysis of amino acids in cell culture media, demonstrating its potential for determining oligopeptides like this compound. mdpi.comsemanticscholar.org High-resolution mass spectrometry, such as that performed on an Orbitrap mass analyzer, is also used for the confident identification of such compounds in complex mixtures. mdpi.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18 | nih.gov |
| Mobile Phase A | Deionized water with 0.1% formic acid | nih.gov |
| Mobile Phase B | Acetonitrile | nih.gov |
| Gradient | 5% to 90% B over 40 minutes | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Derivatization Agent | Urea (5 M) | mdpi.com |
| Reaction Conditions | 80 °C, pH 9, for 4 hours | mdpi.com |
| Detection | Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) or MRM mode | nih.govsemanticscholar.org |
Assessing the enantiomeric purity of this compound requires chiral chromatography, a technique designed to separate stereoisomers. chromatographyonline.com This can be achieved through two main approaches: indirect and direct. The indirect method involves derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. chromatographyonline.com The direct approach, which is more common, utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. chromatographyonline.com
Polysaccharide-based CSPs are widely used but can be challenging for polar, zwitterionic compounds like native amino acids and peptides. sigmaaldrich.com Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving the enantiomers of underivatized amino acids and are compatible with a wide range of aqueous and organic mobile phases. sigmaaldrich.com On these columns, the D-enantiomer is typically retained more strongly than the L-enantiomer. sigmaaldrich.com Another effective type of CSP for separating D/L amino acids without derivatization is the CROWNPAK CR series, which uses a chiral crown ether. shimadzu.eu These methods provide high-sensitivity analysis in a short time, bringing efficiency to chiral separations. shimadzu.eu
| Amino Acid | Retention Time 1 (min) | Retention Time 2 (min) | Selectivity (α) | Resolution (Rs) | Reference |
|---|---|---|---|---|---|
| DL-Alanine | 4.744 | 6.156 | 1.30 | 5.54 | sigmaaldrich.com |
| DL-Leucine | 4.421 | 5.938 | 1.34 | 6.39 | sigmaaldrich.com |
Data from a screen using an Astec CHIROBIOTIC T column with a mobile phase of water:methanol (B129727):formic acid (30:70:0.02). sigmaaldrich.com
Ion-exchange chromatography (IEC) is a traditional and robust method for the determination of amino acid composition in proteins, feeds, and biological fluids. 193.16.218 This technique separates amino acids based on their ionic properties. 193.16.218 For complex physiological fluids, lithium buffer systems are often employed to achieve satisfactory separation of the numerous ninhydrin-positive compounds. 193.16.218 A key advantage of IEC with post-column derivatization (e.g., with ninhydrin) is its specificity and the minimal sample preparation required compared to pre-column methods. 193.16.218
A more modern approach is high-performance anion-exchange chromatography with integrated pulsed amperometric detection (HPAE-IPAD). thermofisher.com This method allows for the direct analysis of amino acids without derivatization, as the compounds are separated at a high pH where they are deprotonated and can be electrocatalytically oxidized on an electrode for detection. thermofisher.comgriffith.edu.au This technique eliminates the need for hazardous derivatization chemicals and provides a simple and direct method for amino acid analysis in complex matrices. thermofisher.com
Chiral Chromatography for Enantiomeric Purity Assessment
Spectroscopic Identification and Structural Elucidation in Research Settings
In research settings, the unambiguous identification and structural elucidation of compounds like this compound rely on mass spectrometry (MS) and potentially other spectroscopic techniques. High-resolution mass spectrometry (HRMS), often coupled with LC, provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. mdpi.com Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting product ions. This fragmentation pattern serves as a structural fingerprint for the molecule. For instance, the identification of the related dipeptide dl-alanyl-dl-phenylalanine (B158284) in wine samples was achieved using an Orbitrap Fusion tribrid mass spectrometer, which provided the necessary mass resolution and MS/MS capabilities. mdpi.com While specific spectral databases for this compound are not widely available, its structure can be confirmed by comparing its fragmentation pattern to that of known standards or by interpreting the fragmentation of the peptide bond and amino acid side chains.
Quantitative Analysis in Biological Systems and Culture Media
Quantifying dipeptides in biological systems and culture media is essential for understanding their metabolic roles and for process monitoring in biotechnology. The complex nature of these samples requires methods that are both sensitive and robust against matrix effects.
The development of methods to detect and quantify this compound in cell culture supernatants is critical for optimizing cell culture processes, such as those used for producing recombinant proteins or viral vectors. core.ac.ukucl.ac.uk Chemically defined media (CDM) are complex mixtures, and monitoring the consumption of individual components, including amino acids and small peptides, is key to developing effective feeding strategies. core.ac.ukucl.ac.uk
LC-MS/MS is the premier analytical technology for this purpose, enabling the simultaneous quantification of a majority of media components. core.ac.uk A method for analyzing this compound would typically involve sample preparation to remove proteins and other high-molecular-weight components, followed by LC-MS/MS analysis. As previously noted, derivatization with agents like urea can be employed to improve the chromatographic separation and sensitivity for small, polar peptides in complex media like DMEM and RPMI 1640. nih.govmdpi.comsemanticscholar.org The development process involves optimizing chromatographic conditions, mass spectrometric parameters (such as MRM transitions), and validating the method for accuracy, precision, linearity, and limits of detection and quantification (LOD/LOQ) within the specific cell culture matrix. semanticscholar.org
Monitoring of Dipeptide Dynamics in in vitro and ex vivo Systems
The study of this compound dynamics within controlled biological environments is crucial for understanding its stability, transport, and metabolic fate. In vitro and ex vivo systems provide controlled platforms to investigate these processes without the complexities of a full in vivo model. These methodologies allow for the precise measurement of the dipeptide's behavior over time when exposed to cellular components, enzymes, and tissues.
In Vitro Systems: Cellular and Enzymatic Assays
In vitro models, primarily utilizing cell cultures and isolated enzyme systems, are fundamental for dissecting the molecular interactions of this compound.
Cell Culture Models: Human cell lines, such as pulmonary endothelial cells or HEK293 cells, can be used to assess the transport and stability of dipeptides. scholaris.caelifesciences.org In these systems, a known concentration of this compound is introduced into the culture medium. Samples of the medium and cell lysates are then collected at various time points to monitor the disappearance of the parent dipeptide and the appearance of its constituent amino acids, D-alanine and D-leucine. This approach helps determine the rate of uptake and intracellular hydrolysis. For instance, studies on other dipeptides like L-alanyl-L-glutamine have demonstrated their protective effects and metabolic utilization in endothelial cell cultures, a principle that can be applied to study this compound. scholaris.ca
Enzymatic Hydrolysis Assays: The stability of this compound is largely dependent on its susceptibility to peptidases and proteases. The D-D stereochemical configuration of the peptide bond is known to confer significant resistance to hydrolysis by many common proteases, which typically recognize L-amino acids. core.ac.uk Specific enzymatic assays are performed by incubating this compound with isolated enzymes, such as aminopeptidases or specific peptidases from bacterial or mammalian sources. elifesciences.orgcore.ac.uk For example, a lytic enzyme from Aeromonas hydrophila was shown to not hydrolyze DL-alanyl-DL-alanine, suggesting that enzymes with high stereospecificity may not cleave the D-D peptide bond. core.ac.uk The reaction mixture is analyzed over time to quantify the remaining dipeptide and any resulting free amino acids.
The table below illustrates the type of data generated from in vitro enzymatic hydrolysis studies, using related dipeptides as a reference.
Table 1: Illustrative Enzymatic Hydrolysis of Various Dipeptides in vitro
This table is for illustrative purposes, showing typical data from enzymatic assays on related compounds, as direct data for this compound is not specified in the provided sources.
| Dipeptide | Enzyme Source | Incubation Time (hr) | Hydrolysis (%) | Reference Amino Acids Detected |
|---|---|---|---|---|
| Pentaglycine | Aeromonas hydrophila lytic enzyme | Varies | >50% | Diglycine, Triglycine |
| DL-alanyl-DL-alanine | Aeromonas hydrophila lytic enzyme | 16 | No evidence of hydrolysis | N/A |
| D-alanyl-L-leucine | Mineral (Siderite) Catalysis | 12 | 72.2% | L-leucine |
Data sourced from multiple studies for illustrative context. scholaris.cacore.ac.ukresearchgate.net
Ex Vivo Systems: Tissue and Organ Perfusion
Ex vivo models bridge the gap between in vitro simplicity and in vivo complexity. These systems, which involve maintaining tissues or organs outside the body in a viable state, offer a more physiologically relevant environment to study dipeptide dynamics.
Tissue Homogenates: The stability of this compound can be assessed in homogenates of various tissues (e.g., liver, kidney, muscle). The tissue is homogenized to release intracellular enzymes, and the dipeptide is incubated with this mixture. This method provides a broad overview of the enzymatic activity present in a specific tissue that could act upon the dipeptide.
Perfused Organ Systems: A more sophisticated ex vivo approach is the perfusion of isolated organs, such as the lung or liver. scholaris.ca In this setup, a nutrient-rich solution (perfusate) containing this compound is circulated through the organ's vascular system. This allows for the study of transport across endothelial barriers, tissue uptake, and metabolism under conditions that mimic blood flow. Samples of the perfusate are collected over time to measure the concentration of the dipeptide and its metabolites. For example, studies on ex vivo lung perfusion have successfully used this model to evaluate the stability and protective effects of the dipeptide L-alanyl-L-glutamine, demonstrating the model's utility for such research. scholaris.ca Similarly, ex vivo studies on skeletal muscle from murine models have been used to evaluate the effects of supplementation with dipeptides like L-alanyl-L-alanine. semanticscholar.org
The monitoring of this compound in these systems relies heavily on advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), often used in tandem (LC-MS/MS). elifesciences.orgmdpi.com These methods allow for the sensitive and specific quantification of the dipeptide and its potential breakdown products (D-alanine and D-leucine) in complex biological matrices like cell culture media, perfusates, and tissue lysates. otsuka.co.jp
Applications and Research Significance of Dl Alanyl Dl Leucine in Biomedical and Biotechnological Contexts
Use as a Biochemical Standard and Reference Compound in Amino Acid and Peptide Research
Dipeptides, including alanyl-leucine, are frequently employed as biochemical standards and reference compounds in studies pertaining to amino acid transport and metabolism advancedchemtech.com. Their well-defined chemical structure and purity make them suitable for calibrating analytical instruments and for establishing baseline measurements in experiments involving amino acid and peptide analysis. For instance, in chromatographic and spectroscopic techniques used to quantify amino acids or to study their interactions, dl-Alanyl-dl-leucine (B154829) can serve as a precise reference to ensure accuracy and reproducibility of results nih.govfishersci.pt. The use of such standards is critical for understanding complex biochemical pathways and for the development of new analytical methodologies in proteomics and metabolomics.
Role as a Building Block in the Synthesis of Complex Peptides and Proteins
This compound functions as a fundamental building block in the chemical synthesis of larger peptides and proteins advancedchemtech.com. The peptide bond linking alanine (B10760859) and leucine (B10760876) provides a pre-formed unit that can be strategically incorporated into longer polypeptide chains. This approach can simplify synthesis routes, particularly when constructing sequences containing these specific amino acid residues. Beyond direct peptide synthesis, dipeptides like dl-alanyl-leucyl anhydride (B1165640) have also been utilized as starting materials for the synthesis of heterocyclic compounds, such as pyrazinones, demonstrating their versatility as organic synthesis intermediates wikipedia.org. The ability to precisely control the incorporation of these dipeptide units is valuable in creating novel biomolecules with desired functionalities for various research and therapeutic applications. DL-Alanyl-DL-alanine, a related dipeptide, is also recognized for its role as a building block for more complex peptides and proteins.
Investigation in Cell Culture Media Development and Optimization
The development and optimization of cell culture media are critical for the efficient growth, metabolism, and productivity of various cell lines in biotechnology and biomedical research. Dipeptides play a significant role in this area by addressing challenges associated with the stability and solubility of individual amino acids.
Dipeptides are often preferred over free amino acids in cell culture media due to their enhanced stability and solubility, particularly for hydrophobic or unstable amino acids. For instance, dipeptides like alanyl-glutamine are used to improve glutamine stability and reduce the accumulation of toxic ammonia (B1221849) by-products in cell cultures. Similarly, lactoyl-leucine and lactoyl-isoleucine have been investigated as highly soluble and bioavailable alternatives to canonical amino acids, beneficial for developing highly concentrated cell culture media formulations. While specific detailed research on this compound for distinct cell line supplementation strategies is less documented in the provided search results, its nature as a dipeptide of two crucial amino acids suggests its potential utility in similar contexts. It could be employed to improve the delivery and stability of alanine and leucine in media, thereby supporting the growth and specific metabolic needs of various cell lines, especially in high-density cultures or long-term bioprocesses where free amino acid degradation can be an issue.
Nutrient Provision for Cell Growth and Metabolism
Exploration in Biomaterials Research and Drug Delivery Systems
The interaction of amino acids and peptides with biomaterials is a growing area of research, particularly for applications in drug delivery and tissue engineering.
Apatitic calcium phosphates, which are analogous to bone mineral, are widely explored as biomaterials due to their biocompatibility and their potential as drug delivery systems. Studies have investigated the interaction of amino acids, such as DL-leucine (a component of this compound), with poorly crystalline calcium phosphate (B84403) apatites synthesized under physiological conditions. These investigations aim to understand the adsorption and desorption mechanisms of active molecules on these biomaterial surfaces for controlled release applications.
Research has shown that the kinetics of DL-leucine release from these apatitic calcium phosphates is slow, and the release profiles are similar across different apatite compositions. The chemical composition of the apatites, specifically the presence of HPO₄²⁻ ions, influences the release rate, with a lower Ca/P atomic ratio leading to a more significant release rate. This suggests that the surface chemistry of the biomaterial plays a crucial role in regulating the release of adsorbed molecules. The understanding derived from these studies on DL-leucine's interaction provides insights into how dipeptides containing leucine, such as this compound, might interact with and be released from calcium phosphate-based biomaterials, potentially offering avenues for developing controlled delivery systems for amino acids or peptide-based therapeutics.
Table 1: Influence of Apatite Composition on DL-Leucine Release Kinetics
| Apatite Ca/P Atomic Ratio | Release Kinetics Observation (DL-Leucine) | Notes | Source |
| 1.33 | Slower release compared to lower Ca/P ratios after initial increase | Release rate decreases beyond 5 days. | |
| 1.40 | Similar slow release profile | Release rate decreases beyond 5 days. | |
| 1.48 | Similar slow release profile | Release rate decreases beyond 5 days. | |
| 1.67 | Slower release compared to lower Ca/P ratios after initial increase | Release rate decreases beyond 5 days. | |
| General Trend | Slow kinetics, influenced by HPO₄²⁻ content; lower Ca/P ratio leads to more significant release rate. | Adsorption/desorption mechanisms are key for drug delivery. |
Future Directions and Emerging Research Avenues for Dl Alanyl Dl Leucine
Systems Biology Approaches to Elucidate Comprehensive Metabolic Networks
A systems biology approach is crucial for moving beyond the study of dl-Alanyl-dl-leucine (B154829) in isolation and understanding its role within the complex web of an organism's metabolic pathways. nih.gov This involves constructing comprehensive metabolic network models to map the fate and influence of the dipeptide. oup.comresearchgate.net A primary focus will be on identifying the specific peptidases and proteases that can hydrolyze the peptide bonds in the various stereoisomers of alanyl-leucine and tracing how the resulting D- and L-amino acids are integrated into central metabolism.
Metabolomics studies have already demonstrated that the levels of dipeptides like alanyl-leucine can be altered in various conditions, and their constituent amino acids, leucine (B10760876) and alanine (B10760859), are involved in key metabolic pathways such as the TCA cycle and protein synthesis. researchgate.netmdpi.comfrontiersin.org For example, studies in microalgae have shown that they can utilize a wide range of dipeptides as nitrogen sources, indicating the presence of enzymatic machinery capable of processing these molecules. researchgate.netfrontiersin.org Future systems-level analysis will aim to create a more dynamic and quantitative understanding of these processes, clarifying how this compound may influence metabolic fluxes and cellular homeostasis. nih.govuni-stuttgart.de
Advanced Computational Modeling for Predictive Understanding of Dipeptide Behavior
Advanced computational modeling serves as a powerful "in silico" laboratory for predicting the molecular behavior of this compound. acs.org Techniques like molecular dynamics (MD) simulations and quantum mechanics are essential for exploring aspects of dipeptide behavior that are challenging to observe experimentally. nih.govmdpi.com
MD simulations can be used to study the conformational flexibility of the dipeptide, its interactions with water, and its potential to bind to macromolecules like enzymes. nih.govmdpi.comresearchgate.net Such simulations have been employed to understand how the sequence of amino acids in a dipeptide affects its structure and flexibility, which are key factors in molecular recognition. nih.govresearchgate.net These models can predict binding affinities and the stability of peptide-protein complexes, offering insights into potential biological functions. mdpi.comtandfonline.com Machine learning and deep learning models are also emerging as powerful tools for predicting peptide-protein interactions based on sequence and structural information. nih.govbiorxiv.orgnih.govrsc.org
Table 1: Applications of Computational Modeling in Dipeptide Research
| Computational Technique | Application for this compound Research | Potential Insights |
| Molecular Dynamics (MD) Simulations | Simulating the dipeptide's movement and interactions in a biological environment (e.g., water, near a membrane). nih.govmdpi.com | - Conformational flexibility and preferred 3D shapes.- Stability of the dipeptide under various conditions.- Interaction patterns with water and biological molecules. |
| Protein-Peptide Docking | Predicting how the dipeptide might bind to the active site of an enzyme. mdpi.com | - Identification of potential interacting enzymes.- Prediction of binding poses and affinities. |
| Machine Learning (ML) / Deep Learning (DL) | Predicting interactions with proteins based on amino acid sequence and physicochemical properties. biorxiv.orgrsc.org | - High-throughput screening of potential protein targets.- Identification of key features driving the interaction. |
Integration with -Omics Technologies for High-Throughput Characterization
The integration of various "-omics" technologies, such as metabolomics, proteomics, and transcriptomics, offers a holistic, high-throughput approach to characterizing the biological impact of this compound. biorxiv.orgahajournals.orgfrontiersin.orgmdpi.com This multi-omics strategy allows researchers to simultaneously observe changes at the levels of genes, proteins, and metabolites, providing a comprehensive picture of the cellular response. frontiersin.orgembopress.orgnih.gov
Metabolomics can directly track the appearance of this compound and its breakdown products (alanine and leucine), revealing its metabolic fate. rsc.orgnih.gov Studies have successfully used metabolomics to monitor changes in amino acid and dipeptide levels in response to various stimuli. mdpi.com Proteomics can identify changes in the expression of proteins, such as specific peptidases or transporters, in response to the dipeptide. ahajournals.org Transcriptomics, by measuring gene expression, can reveal which cellular signaling pathways are activated or repressed. ahajournals.orgembopress.org
Integrating these datasets is key to building a comprehensive model that links the presence of the dipeptide (genotype) to its ultimate effect on the organism (phenotype). biorxiv.orgfrontiersin.org Such an approach has been used to understand the systemic effects of other dipeptides, revealing influences on major metabolic pathways like the TCA cycle and fatty acid metabolism. biorxiv.orgahajournals.org
Table 2: Overview of -Omics Technologies for Dipeptide Research
| -Omics Technology | Level of Analysis | Information Gained for this compound |
| Transcriptomics | RNA (Gene Expression) | Identifies genes and pathways regulated by the dipeptide. ahajournals.orgnih.gov |
| Proteomics | Proteins | Quantifies changes in protein levels (e.g., enzymes, transporters) in response to the dipeptide. ahajournals.orgnih.gov |
| Metabolomics | Metabolites | Tracks the dipeptide and its breakdown products; identifies downstream metabolic changes. nih.govmdpi.com |
Potential in Exploring Prebiotic Chemistry and Origin of Life Studies
Dipeptides are considered crucial players in theories about the origin of life, potentially acting as precursors to longer, functional proteins. nih.govfrontiersin.orgnih.gov The study of this compound is particularly relevant in this context because the abiotic synthesis of amino acids on early Earth would have likely produced racemic mixtures (containing both D and L forms). mdpi.com
Research in this area focuses on how simple amino acids could have condensed to form dipeptides under plausible prebiotic conditions, such as through wet-dry cycles that simulate an early Earth environment. nih.govacs.org Studies have shown that dipeptides can form under such conditions and may even exhibit catalytic properties, suggesting they could have acted as primitive enzymes before the evolution of complex proteins. nih.govsciencedaily.com The formation of cyclic dipeptides, which are stable and can act as catalysts, is another significant area of investigation. nih.govfrontiersin.org Exploring the potential of this compound to self-assemble or catalyze reactions could provide fundamental insights into the chemical evolution that led to the first forms of life. acs.orgsciencedaily.com
Q & A
Q. What experimental parameters should be prioritized when optimizing the synthesis of dl-alanyl-dl-leucine?
To optimize synthesis, focus on:
- Reaction conditions : Adjust temperature (e.g., 25–60°C), solvent polarity (e.g., aqueous vs. organic), and pH (3–7) to enhance yield .
- Catalyst selection : Compare enzymatic (e.g., peptidase) vs. chemical (e.g., carbodiimide) coupling efficiency .
- Purification : Use HPLC or column chromatography to isolate the dipeptide from unreacted precursors, with purity validated via mass spectrometry (e.g., ESI-MS) and NMR (e.g., ¹H/¹³C) .
- Yield quantification : Report yields gravimetrically and cross-validate with spectroscopic calibration curves .
Q. How can spectroscopic methods distinguish this compound from its stereoisomers?
- NMR : Analyze coupling constants (J-values) in ¹H NMR for diastereotopic protons; dl-dl configurations exhibit distinct splitting patterns compared to l-l or d-d forms .
- Circular Dichroism (CD) : Compare CD spectra to reference standards to confirm racemic character .
- Chiral HPLC : Use columns with chiral stationary phases (e.g., cyclodextrin) to separate enantiomers and validate racemic composition .
Q. What protocols ensure stability of this compound in aqueous solutions during long-term storage?
- Buffer selection : Use phosphate buffers (pH 6–7) to minimize hydrolysis; avoid Tris buffers at high pH due to nucleophilic degradation .
- Temperature control : Store at –20°C in lyophilized form; monitor decomposition via periodic LC-MS over 6–12 months .
- Protection from light : Use amber vials to prevent photolytic cleavage of peptide bonds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?
- Systematic solvent screening : Test solubility in polar (e.g., DMSO, water), nonpolar (e.g., hexane), and amphiphilic solvents (e.g., ethanol) under controlled temperatures (10–50°C) .
- Purity assessment : Verify solvent purity (e.g., HPLC-grade) and compound crystallinity (via XRPD) to exclude impurities as confounding factors .
- Meta-analysis : Apply the FINER framework to evaluate literature methodologies for feasibility and novelty gaps (e.g., inconsistent agitation rates or equilibration times) .
Q. What mechanistic studies are critical to elucidate the role of this compound in microbial peptide transport systems?
- Competitive inhibition assays : Use radiolabeled (e.g., ¹⁴C) l-alanyl-l-leucine to assess uptake inhibition in bacterial models (e.g., E. coli) .
- Molecular docking : Simulate binding affinities to transporters (e.g., OppA) using software like AutoDock Vina; validate with site-directed mutagenesis .
- Kinetic analysis : Measure Michaelis-Menten parameters (Km, Vmax) to compare transport efficiency against natural substrates .
Q. How can conflicting in vitro vs. in vivo bioactivity data for this compound be reconciled?
- Pharmacokinetic profiling : Quantify bioavailability via LC-MS/MS in plasma/tissue homogenates after oral/IV administration .
- Metabolite identification : Use high-resolution MS to detect degradation products (e.g., free amino acids) that may antagonize activity .
- Dose-response reevaluation : Conduct multi-dose studies to identify non-linear effects masked in vitro .
Q. What strategies validate the absence of toxic intermediates in novel synthetic routes for this compound?
- Byproduct screening : Employ GC-MS or UPLC-QTOF to detect acylated or oxidized side products .
- Cytotoxicity assays : Test intermediates on mammalian cell lines (e.g., HEK293) using MTT/WST-1 assays .
- Green chemistry metrics : Calculate E-factors and atom economy to prioritize routes with minimal waste .
Methodological Resources
- Data reproducibility : Follow Beilstein Journal guidelines for experimental detail (e.g., solvent ratios, agitation speeds) to enable replication .
- Statistical rigor : Use ANOVA for multi-variable experiments (e.g., synthesis optimization) and Cohen’s κ for inter-rater reliability in spectroscopic interpretation .
- Ethical compliance : Obtain institutional approval for biological assays and adhere to OECD guidelines for cytotoxicity testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
